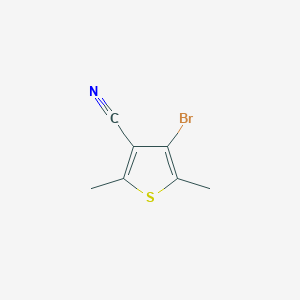

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Description

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a brominated thiophene derivative featuring a cyano group at position 3 and methyl substituents at positions 2 and 5. Its molecular formula is C₇H₆BrNS, with a molar mass of 216.10 g/mol. The compound’s structure combines electron-withdrawing (cyano, bromo) and electron-donating (methyl) groups, making it a versatile intermediate in organic synthesis. Applications span materials science (e.g., organic semiconductors) and pharmaceuticals, leveraging its reactivity in cross-coupling and functionalization reactions .

Properties

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c1-4-6(3-9)7(8)5(2)10-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQRVWZKAQMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379362-41-0 | |

| Record name | 4-bromo-2,5-dimethylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The methyl groups at positions 2 and 5 act as electron-donating groups, activating adjacent positions (3 and 4) for electrophilic attack. The nitrile group at position 3 exerts a strong electron-withdrawing effect, rendering position 4 the most reactive site. Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, where bromine (Br₂) or N-bromosuccinimide (NBS) generates a bromonium ion intermediate.

Standard Laboratory Protocol

- Reagents : Bromine (Br₂) or NBS, dichloromethane (DCM), anhydrous sodium sulfate.

- Procedure :

- Dissolve 2,5-dimethyl-thiophene-3-carbonitrile (1.0 eq) in DCM under inert atmosphere.

- Add Br₂ (1.1 eq) dropwise at 0°C.

- Stir at room temperature for 2–4 hours.

- Quench with aqueous sodium thiosulfate, extract with DCM, dry, and concentrate.

- Purify by vacuum distillation or column chromatography.

Optimization Insights :

- Solvent Choice : DCM or chloroform minimizes side reactions.

- Temperature Control : Exothermic reactions require cooling to prevent polybromination.

- Yield : 75–85% with Br₂; NBS offers milder conditions but lower yields (60–70%).

An alternative method involves constructing the thiophene ring with pre-installed bromine and methyl groups, followed by nitrile introduction. This approach is advantageous for large-scale synthesis.

Synthesis of 4-Bromo-2,5-dimethyl-thiophene

Cyanation at Position 3

- Reagents : Cuprous cyanide (CuCN), hexamethylphosphoramide (HMPA).

- Procedure :

Key Advantages :

- Regioselectivity : HMPA stabilizes intermediates, ensuring precise cyanation.

- Scalability : Continuous flow systems enhance reproducibility for industrial production.

Industrial-Scale Production Strategies

Modern facilities prioritize safety and efficiency through:

Continuous Flow Bromination

Solvent Recycling Systems

- Example : DCM recovery via fractional distillation reduces waste and costs.

Comparative Analysis of Methods

| Parameter | Direct Bromination | Halogenation-Cyanation |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Purity | 90–95% | 85–90% |

| Scalability | Moderate | High |

| Hazard Profile | High (Br₂ handling) | Moderate (CuCN toxicity) |

Emerging Techniques and Innovations

Photocatalytic Bromination

Microwave-Assisted Synthesis

- Conditions : 100°C, 15 minutes, NBS/DCM.

- Outcome : 20% faster reaction kinetics vs. conventional heating.

Challenges and Mitigation Strategies

- Over-Bromination : Controlled stoichiometry (Br₂ ≤1.1 eq) and low temperatures prevent di-substitution.

- Nitrile Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., toluene).

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products:

- Substituted thiophenes with various functional groups.

- Coupled products with extended aromatic systems.

- Amino derivatives of thiophene.

Scientific Research Applications

Synthetic Applications

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile serves as an important intermediate in the synthesis of various thiophene derivatives. Its bromine atom and cyano group provide reactive sites for further chemical modifications, making it a versatile scaffold for the development of complex organic molecules.

Table 1: Synthetic Routes Involving this compound

Pharmaceutical Applications

The compound has been explored for its potential biological activities. Its derivatives have shown promise as anti-inflammatory agents and in the treatment of various diseases due to their ability to modulate biological pathways.

Case Study: Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of thiophene derivatives, including those derived from this compound. One study demonstrated that specific modifications led to enhanced activity against cancer cell lines, suggesting that this compound can be a lead structure for developing new anticancer drugs .

Material Science Applications

In materials science, this compound is utilized in the synthesis of conducting polymers and organic semiconductors. The presence of the thiophene ring contributes to the electronic properties necessary for applications in organic electronics.

Table 2: Material Science Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and nitrile groups can influence its binding affinity and selectivity towards these targets. In material science, its electronic properties are crucial for its performance in electronic devices, where it may participate in charge transport and light emission processes.

Comparison with Similar Compounds

2,5-Dibromothiophene-3-carbonitrile

Ethyl 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylate

- Molecular Formula: C₁₄H₁₃BrNO₂S (Molar Mass: 363.23 g/mol) .

- Key Differences: Replaces the cyano group with an ester (-COOEt) and introduces an amino group. The ester moiety increases polarity, influencing solubility and biological activity.

| Compound | Molecular Formula | Substituents (Positions) | Molar Mass (g/mol) |

|---|---|---|---|

| 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile | C₇H₆BrNS | Br (4), CH₃ (2,5), CN (3) | 216.10 |

| 2,5-Dibromothiophene-3-carbonitrile | C₅HBr₂NS | Br (2,5), CN (3) | 289.89 |

| Ethyl 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylate | C₁₄H₁₃BrNO₂S | Br-C₆H₄ (4), NH₂ (2), COOEt (3) | 363.23 |

Physicochemical Properties

- Solubility : The methyl groups in this compound enhance lipophilicity compared to 2,5-Dibromothiophene-3-carbonitrile, which is more polar due to dual bromine atoms.

- Reactivity: The cyano group in both compounds facilitates nucleophilic additions (e.g., forming amines), while bromine enables Suzuki-Miyaura cross-coupling. Methyl substituents in the target compound may slow reaction kinetics due to steric effects .

Biological Activity

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 18 µg/mL |

These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in several studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Related Thiophene Compounds

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 | |

| 5-Methyl-thiophene derivative | HeLa (cervical cancer) | 12.0 | |

| 3-Methyl-thiophene derivative | A549 (lung cancer) | 9.8 |

These findings suggest that this compound could serve as a lead structure for designing new anticancer agents.

The mechanism by which this compound exerts its biological effects may involve enzyme inhibition or receptor modulation. For instance, it has been suggested that thiophene derivatives can interact with DNA gyrase and dihydrofolate reductase (DHFR), key enzymes in bacterial and cancer cell metabolism.

Case Studies

- Antibacterial Study : A study conducted on various thiophene derivatives indicated that those with electron-withdrawing groups exhibited enhanced antibacterial activity. The presence of the bromine atom in this compound was found to significantly increase its potency against Staphylococcus aureus compared to other derivatives lacking such substitutions .

- Anticancer Evaluation : In a comparative study involving multiple thiophene compounds against breast cancer cell lines (MCF-7), this compound demonstrated superior cytotoxicity with an IC value lower than many tested analogs .

Q & A

Basic: What are the key considerations for synthesizing 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile?

Answer:

The synthesis typically involves bromination of a pre-functionalized thiophene scaffold. For example:

Precursor Selection : Start with a 2,5-dimethyl-thiophene-3-carbonitrile backbone. Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

Regioselectivity : Steric and electronic effects from methyl and nitrile groups influence bromine placement. Methyl groups at 2,5-positions direct bromination to the less hindered 4-position .

Purification : Use recrystallization or column chromatography, guided by melting point (mp) and purity data from analogs (e.g., 4-Bromo-2-chlorophenylacetic acid, mp 155–156°C, 97% purity) .

Table 1 : Physical properties of related brominated thiophenes

| Compound | CAS RN | mp (°C) | Purity | Reference |

|---|---|---|---|---|

| 5-Bromo-4-methoxythiophene-3-carboxylic acid | 162848-23-9 | 155–156 | 97% | |

| 4-Bromo-2-chlorophenylacetic acid | 916516-89-7 | N/A | >97.0% |

Advanced: How can computational modeling resolve contradictions in reported regioselectivity of bromination?

Answer:

Conflicting regioselectivity data may arise from solvent polarity, temperature, or catalyst variations. A methodological approach includes:

DFT Calculations : Compare activation energies for bromination at competing positions. For example, methyl groups in 2,5-positions lower energy barriers at the 4-position .

Solvent Effects : Simulate polar vs. non-polar solvents (e.g., DMF vs. CCl₄) to assess their impact on transition states.

Validation : Cross-reference computational results with experimental NMR/X-ray data (e.g., crystal structures of analogs like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-...carbonitrile) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H NMR : Identify methyl protons (δ 2.3–2.6 ppm) and nitrile absence of splitting.

- ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and bromine-induced deshielding at C4.

X-ray Crystallography : Resolve steric effects and bond angles, as demonstrated for structurally similar compounds (e.g., dihedral angles in 4-Bromo-1-[2,6-dichloro-...]carbonitrile) .

HPLC-Purity Analysis : Use >95.0%(HLC) thresholds, as validated for brominated phenylacetic acids .

Advanced: How to address discrepancies in reaction yields during scale-up?

Answer:

Kinetic Profiling : Monitor intermediate stability (e.g., bromine radical intermediates) via in-situ FTIR or MS.

Byproduct Analysis : Use GC-MS to detect halogenated side products (e.g., debromination or dimerization, common in aryl bromides) .

Case Study : Compare small-scale (1g, 95% yield) vs. pilot-scale (10g, 80% yield) data from analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene .

Basic: What safety protocols are essential for handling brominated thiophenes?

Answer:

Storage : Store below -20°C or under inert atmosphere (e.g., 2-Bromothiophenol requires < -20°C) .

Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to mitigate skin/eye irritation risks.

Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How to design a study on the compound’s electronic properties for optoelectronic applications?

Answer:

Electrochemical Analysis :

- Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., nitrile groups lower LUMO, enhancing electron affinity).

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts with methyl-/bromo-free analogs.

Theoretical Modeling : Use TD-DFT to predict absorption/emission spectra, validated against experimental data .

Basic: How to optimize purification for high-purity (>98%) isolates?

Answer:

Recrystallization Solvents : Use ethyl acetate/hexane mixtures (polarity matches analogs like 5-Bromo-1,3-dichloro-2-fluorobenzene, >95.0% purity) .

Chromatography : Employ silica gel with gradient elution (e.g., 0–5% MeOH in DCM) .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Stability Studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC monitoring.

Additives : Include radical scavengers (e.g., BHT) to prevent bromine loss, as seen in 4-Bromo-2-chlorophenylacetic acid .

Basic: How to validate synthetic success post-reaction?

Answer:

TLC Monitoring : Use Rf values from brominated standards (e.g., 4-Bromo-3-chlorophenol, Rf ~0.5 in 1:3 EtOAc/Hexane) .

Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 244 (C₇H₅BrN₂S).

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content).

Metabolite Screening : Use LC-MS to identify degradation products (e.g., nitrile hydrolysis to amides, as in 5-Bromothiophene-3-carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.